molecular formula C27H24BrN5OS B11968942 2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E,2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]acetohydrazide

2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E,2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]acetohydrazide

Cat. No.: B11968942
M. Wt: 546.5 g/mol
InChI Key: BLZHVACRXGVHPL-ODCACWBFSA-N
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Description

2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(1E,2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]acetohydrazide is a complex organic compound that features a triazole ring, a sulfanyl group, and a hydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(1E,2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]acetohydrazide typically involves multiple stepsThe reaction conditions often include the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(1E,2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The hydrazide moiety can be reduced to form corresponding amines.

    Substitution: The bromo group can participate in nucleophilic substitution reactions to form new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while nucleophilic substitution of the bromo group can produce a variety of substituted derivatives.

Scientific Research Applications

2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(1E,2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]acetohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(1E,2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]acetohydrazide involves its interaction with molecular targets such as enzymes and receptors. The triazole ring and sulfanyl group can form strong interactions with active sites of enzymes, inhibiting their activity. Additionally, the hydrazide moiety can form hydrogen bonds with biological macromolecules, enhancing its binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(1E,2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]acetohydrazide is unique due to its combination of a triazole ring, sulfanyl group, and hydrazide moiety. This unique structure allows it to interact with a variety of molecular targets, making it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C27H24BrN5OS

Molecular Weight

546.5 g/mol

IUPAC Name

2-[[4,5-bis(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-[(Z)-2-bromo-3-phenylprop-2-enylidene]amino]acetamide

InChI

InChI=1S/C27H24BrN5OS/c1-19-8-12-22(13-9-19)26-31-32-27(33(26)24-14-10-20(2)11-15-24)35-18-25(34)30-29-17-23(28)16-21-6-4-3-5-7-21/h3-17H,18H2,1-2H3,(H,30,34)/b23-16-,29-17+

InChI Key

BLZHVACRXGVHPL-ODCACWBFSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)C)SCC(=O)N/N=C/C(=C/C4=CC=CC=C4)/Br

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)C)SCC(=O)NN=CC(=CC4=CC=CC=C4)Br

Origin of Product

United States

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